molecular formula C10H9NO3 B1602023 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 569344-28-1

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No. B1602023
CAS RN: 569344-28-1
M. Wt: 191.18 g/mol
InChI Key: UFHCVRTWLVVVTC-UHFFFAOYSA-N
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Description

Tetrahydroquinoline derivatives are widespread in nature and possess unique biological properties . They are promising as intermediate products for the synthesis of various compounds . 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a molecular weight of 191.19 .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the reduction of quinolinecarboxylic acids . Procedures for catalytic hydrogenation of quinoline-containing compounds with hydrogen in the presence of platinum catalysts, as well as for reduction with tin in hydrochloric acid, with zinc in formic acid, and with a mixture of formic acid and triethylammonium formate, have been reported .


Molecular Structure Analysis

The InChI code for 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is 1S/C10H9NO3/c12-9-5-7 (10 (13)14)6-3-1-2-4-8 (6)11-9/h1-4,7H,5H2, (H,11,12) (H,13,14) .


Chemical Reactions Analysis

The esters were reacted with diethylmalonate in the presence of sodium ethoxide which generated the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylic acid derivatives .


Physical And Chemical Properties Analysis

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a melting point of 300°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • New derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylate were synthesized through esterification and alkylation reactions. These compounds were characterized, and their structures were confirmed using NMR spectroscopy and X-ray crystallography. Molecular docking studies indicated potential interactions with protein database inhibitors, suggesting applications in drug development. Additionally, these compounds showed promising properties in corrosion inhibition for metals in acidic and neutral solutions, as predicted by Monte Carlo simulations (Hayani et al., 2021).

Mechanistic Studies

  • Research into the solid-state melt reaction (SSMR) process revealed insights into the thermal rearrangement of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives. This study provided valuable information on the reversibility and conditions affecting the rearrangement, highlighting the complexity and potential of these compounds in synthetic chemistry (Martínez-Gudiño et al., 2019).

Spectroscopic Characterization and Computational Analysis

  • Another study focused on synthesizing and characterizing novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates, providing detailed structural analysis through spectroscopic measurements and X-ray crystallography. Hirshfeld surface analyses, molecular docking studies, and density functional theory (DFT) calculations were used to explore molecular interactions and potential pharmaceutical applications. These approaches underscore the importance of comprehensive structural and computational analyses in developing new compounds with specific properties (Hayani et al., 2020).

Inhibition of 2-Oxoglutarate Oxygenases

  • Research on 5-carboxy-8-hydroxyquinoline as a broad-spectrum 2-oxoglutarate oxygenase inhibitor suggests that derivatives of 2-oxo-1,2,3,4-tetrahydroquinoline may also play a significant role in modulating the activity of enzymes involved in human diseases. This highlights the therapeutic potential of such compounds in treating diseases related to enzyme dysfunction (Hopkinson et al., 2013).

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-3H,4-5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHCVRTWLVVVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564425
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

569344-28-1
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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